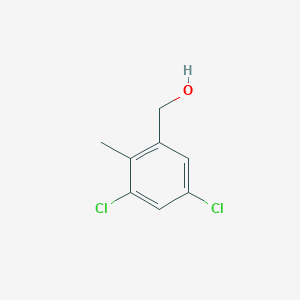

3,5-Dichloro-2-methylbenzyl alcohol

Description

It features chlorine atoms at the 3- and 5-positions of the benzene ring and a methyl group at the 2-position (ortho to the hydroxyl-bearing benzyl carbon). This compound is commercially available in industrial-grade purity (99%) and is typically packaged in 25 kg cardboard drums . Its structural complexity and substitution pattern influence its physicochemical properties, reactivity, and applications in organic synthesis.

Properties

IUPAC Name |

(3,5-dichloro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCBVSNKMFOKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-methylbenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 3,5-dichloro-2-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using palladium on carbon (Pd/C) as a catalyst. This method ensures high yield and purity of the final product .

Types of Reactions:

Substitution: The hydroxyl group of this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: PCC, CrO3, acetic acid

Reduction: H2, Pd/C, NaBH4, LiAlH4

Substitution: SOCl2, PBr3

Major Products Formed:

- 3,5-Dichloro-2-methylbenzaldehyde

- 3,5-Dichloro-2-methyltoluene

- 3,5-Dichloro-2-methylbenzyl chloride

Scientific Research Applications

3,5-Dichloro-2-methylbenzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylbenzyl alcohol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its chlorinated aromatic ring can engage in π-π interactions and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

3,5-Dichlorobenzyl Alcohol

Molecular Formula : C₇H₆Cl₂O ()

Key Differences : Lacks the methyl group at the 2-position.

Properties and Reactivity :

4-Methylbenzyl Alcohol

Properties and Reactivity:

- Melting point: 58–61°C, which may differ significantly from this compound due to reduced halogen-induced intermolecular forces.

- The electron-donating methyl group in the para position enhances aromatic stability but lacks the electron-withdrawing effects of chlorine, altering acidity and oxidation susceptibility .

Applications : Common in chiral resolution and as a solvent intermediate.

(3,5-Dichloro-2-methoxyphenyl)methanol

Molecular Formula : C₈H₈Cl₂O₂ (CAS 562840-53-3, )

Key Differences : Methoxy (-OCH₃) replaces the methyl (-CH₃) group at the 2-position.

Properties and Reactivity :

- The methoxy group is electron-withdrawing via resonance, decreasing electron density at the hydroxyl group compared to the methyl-substituted analog. This may lower the alcohol’s acidity (pKa) and alter its hydrogen-bonding capacity.

- Applications: Potential use in glycoconjugate synthesis, analogous to mucochloric acid derivatives ().

3,4-Dichloro-5-(trifluoromethyl)benzyl Alcohol

Molecular Formula : C₈H₅Cl₂F₃O (inferred from )

Key Differences : Trifluoromethyl (-CF₃) at the 5-position and additional chlorine at the 4-position.

Properties and Reactivity :

- The -CF₃ group is strongly electron-withdrawing, increasing the alcohol’s acidity and resistance to electrophilic substitution.

- Higher molecular weight (due to fluorine and additional chlorine) likely elevates boiling point compared to this compound .

Applications : Specialty fluorinated intermediates in agrochemicals or pharmaceuticals.

3-Methyl-5-(pentafluorosulfur)benzyl Alcohol

Molecular Formula : C₈H₇F₅SO (inferred from )

Key Differences : Pentafluorosulfur (-SF₅) substituent at the 5-position.

Properties and Reactivity :

Research Implications

The substitution pattern (e.g., methyl vs. methoxy, chlorine vs. fluorine) critically impacts reactivity and application. For example:

- Steric Effects : The 2-methyl group in this compound may hinder reactions at the hydroxyl group, necessitating harsher conditions for derivatization compared to unchlorinated analogs.

- Electronic Effects : Chlorine atoms increase electrophilic substitution resistance, while fluorine or -SF₅ groups enhance thermal stability and electronic tunability.

Further studies should explore quantitative structure-activity relationships (QSAR) to optimize these compounds for targeted applications.

Biological Activity

3,5-Dichloro-2-methylbenzyl alcohol (DCMBA) is a chlorinated aromatic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, drawing from a range of scientific literature.

Chemical Structure and Properties

DCMBA is characterized by the molecular formula , featuring a hydroxyl group attached to a benzene ring with chlorine substituents at the 3 and 5 positions and a methyl group at the 2 position. This unique arrangement influences its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

DCMBA has been studied for its antimicrobial effects against various pathogens. Research indicates that chlorinated compounds exhibit enhanced activity against bacteria and fungi due to their ability to disrupt cellular membranes and interfere with metabolic processes.

- Case Study : A study demonstrated that DCMBA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

2. Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes, which can be critical in drug development. The mechanism of action typically involves binding to the active sites of enzymes, thereby preventing substrate interaction.

- Research Findings : In vitro studies indicated that DCMBA effectively inhibited the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

The biological activity of DCMBA is largely attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological molecules, enhancing binding affinity.

- Chlorinated Aromatic Ring : Engages in π-π interactions and hydrophobic interactions, influencing its specificity towards molecular targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of DCMBA, it is useful to compare it with structurally similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| 3,5-Dichlorobenzyl Alcohol | Chlorine at 3 and 5 positions | Antimicrobial properties similar to DCMBA |

| 2,4-Dichloro-2-methylbenzyl Alcohol | Chlorine at 2 and 4 positions | Weaker antimicrobial activity |

| 3,5-Dichloro-4-methylbenzyl Alcohol | Chlorine at 3 and 5 positions | Moderate enzyme inhibition |

Applications in Research and Industry

DCMBA's potential extends beyond basic research into practical applications:

- Pharmaceutical Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutics targeting metabolic pathways.

- Agrochemical Production : The compound is also explored for use in pesticides due to its antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.